Estrone
Description
Estrone, also known as estra-1,3,5(10)-trien-3-ol-17-one, is a naturally occurring estrogenic hormone. It is one of the three major endogenous estrogens, the others being estradiol and estriol. This compound is synthesized from cholesterol and is primarily secreted by the ovaries, though it can also be formed from adrenal androgens in adipose tissue. It plays a crucial role in female sexual development and reproductive health, particularly after menopause when it becomes the predominant form of estrogen in the body .
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Record name | estrone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Estrone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022367 | |
| Record name | Estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid white powder. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.236 g/cu cm at 25 °C | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |
CAS No. |
53-16-7, 19973-76-3 | |
| Record name | Estrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Preparation Methods
Androstenolone-Based Synthesis
The classical route to estrone begins with androstenolone (dihydroepiandrosterone), a steroid precursor derived from dibromocholesterol acetate. The synthesis involves sequential transformations:
-
Reduction : Hydrogenation of androstenolone () over palladium catalyst yields a keto-alcohol intermediate.
-
Oxidation : Treatment with chromium(VI) oxide converts the alcohol to a diketone.
-
Bromination : Reaction with molecular bromine in acetic acid produces a dibromide.
-
Dehydrobromination : Heating in collidine eliminates hydrogen bromide, forming a dienone.
-
Aromatization : Thermal treatment at induces methane elimination, aromatizing ring A to yield this compound.
This method, while historically significant, requires high-temperature steps and multiple purification stages, limiting its industrial applicability.
Favorskii Reaction Approach
An alternative pathway utilizes the Favorskii reaction to construct the steroid skeleton:
-
Carbinol Formation : 3-Methoxyphenylacetylene reacts with bicyclohexane-1,5-dione under Favorskii conditions.
-
Reduction : Catalytic hydrogenation saturates the triple bond.
-
Dehydration : Acidic conditions remove water, generating a cyclic ketone.
-
Intramolecular Alkylation : Aluminum chloride mediates cyclization to form a tetracyclic intermediate.
-
Ozonolysis and Cyclization : Ozone cleavage followed by cyclopentanone formation completes the this compound structure.
This route demonstrates the versatility of annulation reactions in steroid synthesis but suffers from low overall yields due to step-count inefficiencies.
Modern Radical-Mediated Synthesis
Cascade Macrocyclization-Transannulation
A groundbreaking method reported in PNAS employs radical cascades to construct the estrane skeleton in a single step:
-
Iododienynone Substrate : Treatment of iododienynone 23 with and AIBN initiates a radical chain process.
-
Macrocyclization : A 13-endo-dig radical cyclization forms a 13-membered macrocycle.
-
Transannulations : Sequential hydrogen atom transfers and radical recombinations yield the trans,syn-estrane 24 (50% yield).
-
Oxidation and Deprotection : Chromium trioxide oxidation followed by boron tribromide demethylation furnishes (±)-estrone.
Key Advantages:
-
Stereochemical Control : X-ray crystallography confirmed the trans,syn configuration of intermediate 24 .
-
Step Economy : Reduces synthetic steps compared to classical methods.
Industrial-Scale Purification Techniques
Recrystallization Optimization
A Chinese patent (CN105001293B) details an industrial this compound purification protocol:
| Step | Parameters |
|---|---|
| Dissolution | 750 mL methanol per gram crude this compound |
| Decolorization | 2% (w/w) activated carbon, reflux 40 min |
| Crystallization | Cool to 0–5°C, isolate crystals |
| Yield | Not explicitly stated |
This method emphasizes solvent efficiency and activated carbon decolorization, making it suitable for large batches despite lacking yield data.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Estrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfate.
Reduction: this compound can be reduced to form estradiol.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C3 position or the ketone group at the C17 position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
This compound sulfate: Formed through oxidation.
Estradiol: Formed through reduction.
Various substituted this compound derivatives: Formed through substitution reactions
Scientific Research Applications
Neuroprotective Applications
Neuroprotection After Traumatic Brain Injury
Recent studies have highlighted estrone's potential as a neuroprotective agent following traumatic brain injury (TBI). In a controlled study involving male rats, this compound was administered post-injury, resulting in significant reductions in neuronal cell death and cortical injury. The treatment increased the signaling of protective pathways such as ERK1/2 and brain-derived neurotrophic factor (BDNF), demonstrating its efficacy in mitigating secondary injury following TBI. Specifically, this compound treatment led to a marked decrease in TUNEL-positive cells, indicating reduced apoptosis and cell death in the injured brain regions .
| Parameter | Placebo Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Cortical Lesion Volume | High | Low | |
| TUNEL-Positive Cell Count | High | Low | |
| Phospho-ERK1/2 Levels | Low | High |
Cancer Therapy Applications
Breast Cancer Treatment
This compound has been investigated for its role in breast cancer therapy, particularly in hormone receptor-positive cases. Research indicates that this compound sulfate can be converted to this compound by steroid sulfatase (STS), which may contribute to the growth of estrogen receptor-positive breast cancer cells that exhibit resistance to aromatase inhibitors. This mechanism suggests that targeting STS could be a novel approach to managing hormone-resistant breast cancers .
Engineered Nanoparticles for Targeted Therapy
Recent advancements have seen the development of this compound-modified nanoparticles for targeted breast cancer therapy. These engineered nanoparticles enhance drug delivery specifically to estrogen receptor-positive cancer cells, potentially improving therapeutic outcomes while minimizing side effects. The incorporation of this compound as a targeting ligand on the surface of nanoparticles allows for precise delivery of chemotherapeutic agents directly to tumor sites .
Hormonal Assays and Clinical Applications
Measurement of this compound Levels
This compound levels are critical in assessing various health conditions, particularly in postmenopausal women. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of this compound and estradiol in serum samples. This method is essential for understanding hormonal profiles associated with conditions like endometrial and ovarian cancers, where elevated this compound levels may indicate increased risk .
Predictor of Estradiol Levels
This compound serves as a strong predictor of circulating estradiol levels in women, particularly postmenopausal individuals. Studies have demonstrated a robust correlation between this compound and estradiol concentrations, suggesting that monitoring this compound can provide insights into overall estrogen status and associated health risks .
Mechanism of Action
Estrone is one of three major endogenous estrogens, the others being:
Estradiol: The most potent estrogen, primarily responsible for the development and maintenance of female reproductive tissues.
Estriol: The weakest estrogen, predominantly produced during pregnancy.
Uniqueness of this compound:
- This compound is unique in that it serves as both a precursor and a metabolite of estradiol. It has a lower estrogenic potency compared to estradiol but is more potent than estriol. After menopause, this compound becomes the primary form of estrogen in the body .
Comparison with Similar Compounds
Estradiol: More potent, primarily active during the reproductive years.
Estrone’s unique role as a precursor and metabolite of estradiol, along with its predominance after menopause, makes it a critical compound in both physiological and therapeutic contexts.
Biological Activity
Estrone (E1) is a naturally occurring estrogen, primarily synthesized in the ovaries and adipose tissue. It plays a crucial role in various physiological processes, particularly in the female reproductive system and overall endocrine function. This article presents an in-depth examination of this compound's biological activity, including its mechanisms of action, binding affinities, clinical implications, and recent research findings.
This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. The relative binding affinities of this compound for these receptors are significantly lower than those of estradiol (E2), with this compound exhibiting only 4.0% and 3.5% of the binding affinity for ERα and ERβ, respectively . This low affinity correlates with its weaker estrogenic activity, estimated at about 4% that of estradiol.
Upon binding to estrogen receptors, this compound activates transcriptional responses that lead to various physiological effects, including:
- Regulation of Gene Expression : this compound influences the expression of genes involved in reproductive functions and other systemic processes.
- Bone Health : this compound plays a role in inhibiting bone resorption, which is critical for maintaining bone density, especially post-menopause.
- Menopausal Symptom Relief : Clinical studies have shown that this compound can alleviate symptoms such as hot flashes and vaginal dryness in menopausal women .
Pharmacokinetics and Distribution
This compound is primarily transported in the bloodstream bound to proteins. Approximately 16% binds to sex hormone-binding globulin (SHBG), while 80% binds to albumin, with only about 2-4% remaining free . The half-life of this compound ranges from 10 to 70 minutes, similar to that of estradiol.
Clinical Implications
This compound's role extends beyond its function as an estrogen. It has been implicated in various health conditions:
- Breast Cancer : Recent studies indicate that this compound may have distinct roles compared to estradiol in the progression of estrogen-dependent cancers. For instance, high levels of this compound have been associated with pro-inflammatory responses and epithelial-to-mesenchymal transition (EMT) in cancer cells, which are critical for metastasis .
- Cognitive Function : Research has shown that higher estrogen receptor density in the brain correlates with cognitive decline and mood disturbances in postmenopausal women . This suggests that this compound may influence neurological health as well.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Differential Roles in Cancer :
- This compound Oxime Derivatives :
- Predictive Value for Estradiol Levels :
Data Table: Binding Affinities and Biological Activities
| Compound | Binding Affinity (ERα) | Binding Affinity (ERβ) | Relative Estrogenic Activity |
|---|---|---|---|
| Estradiol | 100% | 100% | 100% |
| This compound | 4% | 3.5% | 4% |
Case Studies
Several clinical cases illustrate the application of this compound therapy:
- A study involving a menopausal woman demonstrated significant improvement in quality of life after initiating hormone therapy with estradiol vaginal tablets combined with lifestyle modifications .
- Another case highlighted concerns regarding the use of hormone therapy in breast cancer survivors, emphasizing the need for careful monitoring of serum estrogen levels during treatment .
Q & A
Basic Research Questions
Q. How can estrone levels be accurately quantified in biological samples, and what methodological challenges arise in low-concentration scenarios?
- Methodological Answer : Use ultra-sensitive radioimmunoassays (RIAs) for serum this compound (E1) and this compound sulfate (E1S), with detection limits as low as 8.14 pmol/L for estradiol (E2) in postmenopausal women . High-performance liquid chromatography (HPLC) coupled with molecularly imprinted solid-phase extraction achieves a detection limit of 9.3 ng/L in environmental water samples . Key challenges include cross-reactivity in immunoassays and matrix effects in complex biological fluids. Normalize data via log-transformation for skewed distributions in small sample studies .
Q. What experimental design considerations are critical for studying this compound metabolism in hormone-dependent cancers?
- Methodological Answer : Prioritize case-case studies with quartile-based analysis to compare hormone receptor-positive vs. -negative tumors. For example, stratify 1,042 invasive ductal carcinoma (IDC) patients by ER/PR/HER2 status and measure serum E1, E1S, and E2 using standardized RIAs . Control for confounders like BMI, SHBG levels, and sulfatase (STS) activity, which influence peripheral estrogen biosynthesis .
Q. How do this compound and its metabolites (e.g., 2-methoxythis compound) interact with enzymatic pathways, and what assays validate these interactions?
- Methodological Answer : 2-Methoxythis compound, a catechol-O-methyltransferase (COMT) metabolite of this compound, is quantified via gas chromatography/mass spectrometry (GC-MS) in metabolic studies . Use COMT inhibitors (e.g., entacapone) in vitro to assess pathway dominance. Validate STS activity in breast tumors via immunohistochemistry (IHC) and correlate with E1S/E1 ratios in serum .
Advanced Research Questions
Q. How does the this compound sulfate/estrone (E1S/E1) ratio serve as a biomarker for HER2-positive breast cancer, and what statistical methods resolve contradictions in small-sample cohorts?
- Methodological Answer : In HER2+/ER+/PR+ tumors, elevated E1S/E1 ratios (OR = 3.118, p < 0.0001) correlate with STS overexpression . Use multilevel regression models to address variance components in small datasets (e.g., n = 33 HER2+/ER+/PR+ cases) . Resolve conflicting results (e.g., BMI’s inverse association with HER2+ status) via trend tests (Ptrend) and sensitivity analyses .
Q. What molecular mechanisms link this compound to estrogen receptor-negative (ER−) tumor progression, and how can in vivo models validate these pathways?
- Methodological Answer : this compound promotes ER− tumor angiogenesis via GPER1-mediated HIF1A/VEGF signaling . Use xenograft models with ER− cell lines (e.g., MDA-MB-231) treated with E1 and GPER1 antagonists (e.g., G15) to assess metastasis. Validate stromal interactions via co-cultures with adipocytes, which aromatize androgens to this compound .
Q. How do methodological discrepancies in measuring serum this compound impact clinical interpretations of hormone receptor status?
- Methodological Answer : Disparities arise from assay sensitivity (e.g., RIA vs. LC-MS/MS) and sampling timing (pre- vs. post-surgical intervention). In PR+ tumors, E1 levels in the fourth quartile (OR = 1.495, p = 0.0317) lose significance if pre-analytical variables (e.g., hemolysis) are uncontrolled . Standardize protocols across cohorts and use harmonized reference materials for calibration .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting correlations between this compound and BMI in hormone receptor subtypes?
- Methodological Answer : In ER+/PR+ tumors, higher BMI associates with elevated E1 (OR = 1.639–1.697, p < 0.05) due to adipose aromatization . Conversely, HER2+ cases show inverse BMI trends (OR = 0.475, p = 0.0113), suggesting HER2 pathway dominance over hormonal effects . Apply interaction terms in logistic regression to disentangle subtype-specific mechanisms.
Q. What advanced statistical approaches are recommended for analyzing this compound’s role in multifactorial diseases like breast cancer?
- Methodological Answer : Use structural equation modeling (SEM) to integrate serum hormone levels, receptor status, and clinical outcomes. For example, model STS activity as a latent variable mediating E1S/E1 ratios and HER2 amplification . Address multicollinearity between E1, E2, and androgens via principal component analysis (PCA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
